Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate

Description

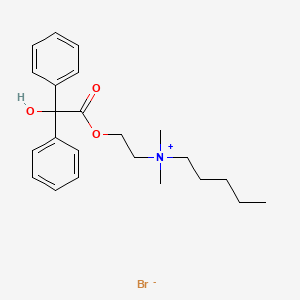

Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate (DSH200) is a quaternary ammonium compound with a benzilate (diphenylglycolate) ester moiety. Its structure comprises a pentyl group, dimethyl groups, a 2-hydroxyethyl chain, and a bromide counterion . Quaternary ammonium compounds like DSH200 are typically peripherally acting due to poor blood-brain barrier penetration, making them suitable for gastrointestinal or urinary applications .

Properties

CAS No. |

56927-39-0 |

|---|---|

Molecular Formula |

C23H32BrNO3 |

Molecular Weight |

450.4 g/mol |

IUPAC Name |

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-pentylazanium;bromide |

InChI |

InChI=1S/C23H32NO3.BrH/c1-4-5-12-17-24(2,3)18-19-27-22(25)23(26,20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,26H,4-5,12,17-19H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

FOPWIKCTANOJML-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzilate Ester Intermediate

- Starting Materials: Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) and 2-dimethylaminoethanol or a related hydroxyalkyl amine.

- Reaction Type: Esterification via nucleophilic substitution or activation of the carboxylic acid group.

- Conditions:

- Activation of benzilic acid typically involves converting the acid to an acid chloride or using coupling agents (e.g., DCC, EDC) to facilitate ester bond formation.

- The reaction is carried out in polar aprotic solvents such as dichloromethane or acetonitrile under controlled temperature (0–40 °C) to avoid side reactions.

- Outcome: Formation of the 2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethylpentylamine intermediate.

Quaternization to Form Ammonium Bromide

- Reagents: Alkyl bromide (e.g., methyl bromide or pentyl bromide) to quaternize the tertiary amine.

- Reaction: The tertiary amine nitrogen undergoes nucleophilic substitution with the alkyl bromide, forming the quaternary ammonium bromide salt.

- Conditions:

- Typically performed in solvents like ethanol or acetone.

- Temperature range: ambient to reflux (25–80 °C).

- Reaction time: several hours until completion.

- Purification: The product is isolated by precipitation or crystallization, followed by washing and drying.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Esterification | Benzilic acid + 2-dimethylaminoethanol + coupling agent (e.g., DCC) | Dichloromethane, acetonitrile | 0–40 | 2–6 hours | Polar aprotic solvent preferred |

| Quaternization | Tertiary amine intermediate + alkyl bromide | Ethanol or acetone | 25–80 | 4–12 hours | Alkyl bromide stoichiometry critical |

| Purification | Precipitation/crystallization | - | Ambient | Variable | Washing to remove unreacted reagents |

Supporting Literature and Sources

- The preparation methodology aligns with general synthetic routes for quaternary ammonium benzilate esters documented in chemical databases such as PubChem and regulatory sources like ChemIDplus and EPA DSSTox, which provide structural and chemical property data for related compounds.

- Patent literature on benzamide derivatives synthesis (e.g., KR100834387B1) describes related esterification and amine functionalization techniques applicable to benzilate esters, emphasizing the use of polar solvents and inorganic bases under controlled heating.

- Comparative compounds such as Dimethyl(2-hydroxyethyl)octylammonium bromide benzilate and Ammonium butyldimethyl(2-hydroxyethyl)-bromide benzilate share analogous synthetic routes, supporting the generalizability of the described methods.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituent introduced.

Scientific Research Applications

Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate has numerous scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It serves as a tool for studying cellular processes and interactions.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: It is utilized in the production of various industrial products, including disinfectants and surfactants.

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate involves its interaction with cellular membranes and proteins. It targets specific molecular pathways, leading to changes in cellular function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Differences

The table below compares DSH200 with analogous quaternary ammonium anticholinergics:

2.2 Key Comparison Points

Alkyl Chain Variations :

- DSH200 features a pentyl group , enhancing lipophilicity compared to the methyl or ethyl groups in Methantheline and Methylbenactyzium. Longer alkyl chains may prolong duration of action by slowing renal excretion .

- Octyl analogues (e.g., DSH000 in ) suggest a trend where increased chain length improves membrane interaction but may reduce solubility .

Ester Group Impact :

- The benzilate ester in DSH200 and Methylbenactyzium provides diphenyl groups that enhance receptor affinity through hydrophobic interactions, whereas xanthene-9-carboxylate (Methantheline) and thiopheneglycolate (Penteionate) offer distinct electronic profiles, altering selectivity .

Pharmacological Profiles :

- DSH200’s pentyl-dimethyl combination may balance lipophilicity and solubility, optimizing tissue penetration for gastrointestinal applications.

- Methantheline’s xanthene ester contributes to its potency in reducing acetylcholine-induced spasms (half the activity of atropine in guinea pig ileum assays) .

- Methylbenactyzium’s structural similarity to DSH200 but with diethyl groups may result in faster metabolism due to reduced steric hindrance .

Q & A

Q. What are the recommended synthetic routes for Dimethyl(2-hydroxyethyl)pentylammonium bromide benzilate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves quaternization of a tertiary amine precursor (e.g., dimethylpentylamine) with 2-bromoethanol, followed by benzilic acid esterification. Key parameters include:

- Reagents : Use potassium carbonate as a base to facilitate nucleophilic substitution .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency at elevated temperatures (60–80°C) .

- Purification : Recrystallization from ethanol/water mixtures improves yield and purity .

For optimization, employ statistical experimental design (e.g., response surface methodology) to evaluate interactions between temperature, solvent ratio, and reaction time .

Q. What analytical techniques are critical for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the quaternary ammonium structure and benzilate ester linkage. Pay attention to methylene protons adjacent to the ammonium center (δ 3.5–4.0 ppm) .

- FT-IR : Identify characteristic peaks for C-O ester bonds (~1720 cm) and hydroxyl groups (~3400 cm) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Br) to detect impurities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for synthesis due to potential bromide vapor release .

- First Aid : For skin exposure, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

- Waste Disposal : Neutralize residual bromide ions with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can computational methods resolve mechanistic ambiguities in the quaternization step of this synthesis?

- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model the transition state of the SN2 reaction between the amine and alkyl bromide. Compare activation energies for alternative pathways (e.g., solvent-assisted vs. non-assisted mechanisms) . Validate predictions experimentally using kinetic isotope effects or substituent-dependent rate studies .

Q. How should researchers address contradictions in solubility data reported for this compound across studies?

- Methodological Answer :

- Systematic Solubility Profiling : Conduct phase-solubility studies in binary solvent systems (e.g., water/ethanol, acetone/hexane) under controlled humidity and temperature .

- Data Reconciliation : Use multivariate analysis to identify confounding variables (e.g., hygroscopicity, polymorphic forms) that may explain discrepancies .

Q. What strategies can improve the compound’s stability in aqueous formulations for pharmacological studies?

- Methodological Answer :

- pH Optimization : Maintain solutions at pH 5–6 to minimize ester hydrolysis. Buffers like citrate-phosphate enhance stability .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to prevent degradation during storage .

Q. How can advanced reactor designs enhance scalability for gram-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.